1-Methyl-4-piperidinyl N-(4-fluorophenyl)carbamate
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Overview
Description
1-Methyl-4-piperidinyl N-(4-fluorophenyl)carbamate is a chemical compound with the molecular formula C13H17FN2O2 and a molecular weight of 252.291 g/mol . It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom and five carbon atoms. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-piperidinyl N-(4-fluorophenyl)carbamate typically involves the reaction of 1-methyl-4-piperidinol with 4-fluorophenyl isocyanate . The reaction is carried out under controlled conditions, usually in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-piperidinyl N-(4-fluorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted carbamate derivatives.
Scientific Research Applications
1-Methyl-4-piperidinyl N-(4-fluorophenyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-4-piperidinyl N-(4-fluorophenyl)carbamate involves its interaction with specific molecular targets in the body. The compound binds to certain receptors or enzymes, leading to changes in their activity. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenyl N-(4-fluorophenyl)carbamate
- 4-Fluorophenyl N-(4-methyl-2-nitrophenyl)carbamate
- 2-Chloro-4-fluorophenyl N-(4-fluorophenyl)carbamate
Uniqueness
1-Methyl-4-piperidinyl N-(4-fluorophenyl)carbamate is unique due to its specific structural features, such as the presence of a piperidine ring and a fluorophenyl group. These features contribute to its distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
143103-30-4 |
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Molecular Formula |
C13H17FN2O2 |
Molecular Weight |
252.28 g/mol |
IUPAC Name |
(1-methylpiperidin-4-yl) N-(4-fluorophenyl)carbamate |
InChI |
InChI=1S/C13H17FN2O2/c1-16-8-6-12(7-9-16)18-13(17)15-11-4-2-10(14)3-5-11/h2-5,12H,6-9H2,1H3,(H,15,17) |
InChI Key |
GYCYARKRWFZLJQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)OC(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
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